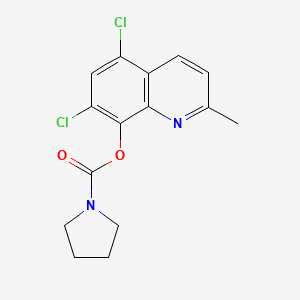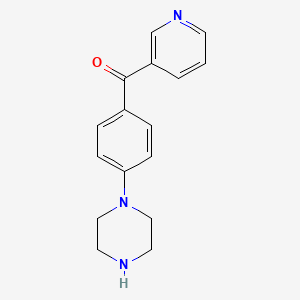![molecular formula C24H13N3O7 B11068352 N-[5,6-di(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B11068352.png)
N-[5,6-di(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE typically involves the condensation of 2-amino-4,5-di(2-furyl)furan-3-carbonitrile with various reagents. One common method includes the reaction with triethyl orthoacetate to form an ethoxyimine derivative, which is then further reacted with phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired furo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furan and pyrimidine derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and pathways involved in cell proliferation, making it a potential candidate for cancer therapy . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4-YL)GLYCINE: Another furo[2,3-d]pyrimidine derivative with similar structural features.
Benzo[4,5]furo[3,2-d]pyrimidine: Used as a host material in OLEDs, showcasing the versatility of the furo[2,3-d]pyrimidine core.
Uniqueness
N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE is unique due to its multiple furan rings, which enhance its electronic properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H13N3O7 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-carbonyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H13N3O7/c28-23(16-7-3-11-32-16)27(24(29)17-8-4-12-33-17)21-19-18(14-5-1-9-30-14)20(15-6-2-10-31-15)34-22(19)26-13-25-21/h1-13H |
InChI Key |
OYHNAPZBBMXPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(OC3=NC=NC(=C23)N(C(=O)C4=CC=CO4)C(=O)C5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11068271.png)



![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B11068300.png)
![3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B11068315.png)
![1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester](/img/structure/B11068318.png)
![1-(1,3-Benzodioxol-5-yl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068319.png)
![1-[(benzyloxy)methyl]-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11068323.png)
![3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3'-indole]-1,2'(1'H,2H)-dione](/img/structure/B11068336.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide](/img/structure/B11068344.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11068346.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11068359.png)
![7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068362.png)
